molecular formula C21H44N2O B8685042 N-[3-(dimethylamino)propyl]hexadecan-1-amide CAS No. 39669-97-1

N-[3-(dimethylamino)propyl]hexadecan-1-amide

Cat. No.: B8685042
CAS No.: 39669-97-1
M. Wt: 340.6 g/mol
InChI Key: BDHJUCZXTYXGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]hexadecan-1-amide is a compound that serves as an important intermediate in the synthesis of amphoteric and quaternary ammonium surfactants. These surfactants are widely used in household and personal care products, such as softeners, conditioners, disinfectants, and hair masks .

Properties

CAS No.

39669-97-1

Molecular Formula

C21H44N2O

Molecular Weight

340.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]hexadecanamide

InChI

InChI=1S/C21H44N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)22-19-17-20-23(2)3/h4-20H2,1-3H3,(H,22,24)

InChI Key

BDHJUCZXTYXGCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN(C)C

physical_description

Liquid

Origin of Product

United States

Chemical Reactions Analysis

N-[3-(dimethylamino)propyl]hexadecan-1-amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: Substitution reactions involving this compound typically involve the replacement of functional groups with other substituents.

Scientific Research Applications

N-[3-(dimethylamino)propyl]hexadecan-1-amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]hexadecan-1-amide involves its interaction with various molecular targets and pathways. As an amphoteric surfactant, it can interact with both anionic and cationic species, facilitating the formation of micelles and other structures. This property is particularly useful in reducing the micelle concentration in formulations, thereby providing mildness to the eye and skin .

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]hexadecan-1-amide can be compared with other similar compounds, such as:

This compound stands out due to its amphoteric nature, which provides compatibility with both anionic and cationic surfactants, making it a versatile and valuable compound in various applications .

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